N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Overview
Description
N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and an oxamide moiety
Scientific Research Applications
N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 1-(3,4-dichlorobenzyl)piperazine.
Alkylation: The intermediate is then alkylated with 2-chloroethylamine to yield N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]amine.
Oxamide Formation: Finally, the amine is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Mechanism of Action
The mechanism of action of N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide
- N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(2,3-dimethylphenyl)oxamide
Uniqueness
N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both dichlorophenyl and dimethylphenyl groups. This unique structure may confer specific binding properties and reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl2N4O2/c1-16-3-5-19(13-17(16)2)27-23(31)22(30)26-7-8-28-9-11-29(12-10-28)15-18-4-6-20(24)21(25)14-18/h3-6,13-14H,7-12,15H2,1-2H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBKPIHUYYXYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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